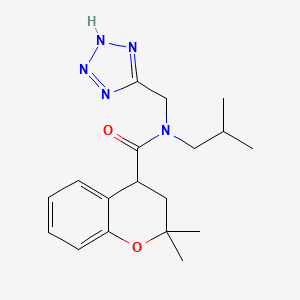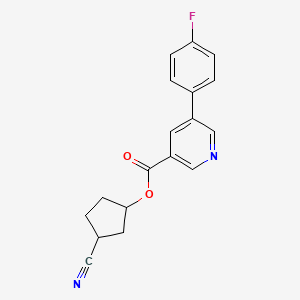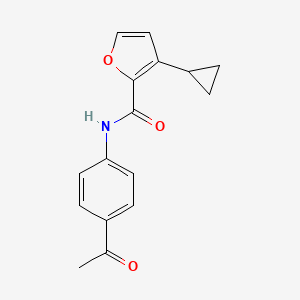
1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea, also known as MP-10, is a synthetic compound that has been widely studied for its potential therapeutic applications. MP-10 belongs to the class of compounds known as piperidine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In
科学研究应用
1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, this compound has been found to have anti-viral effects by inhibiting the replication of certain viruses, including HIV.
作用机制
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule that is involved in cell growth and differentiation. In addition, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been found to inhibit the replication of HIV and other viruses.
实验室实验的优点和局限性
One advantage of 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea is that it has been extensively studied and optimized for synthesis, making it readily available for further research. This compound has also been found to exhibit a range of biological activities, making it a promising candidate for the development of new therapeutics. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its further development.
未来方向
There are several potential future directions for research on 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea. One area of interest is the development of this compound derivatives with improved activity and selectivity. Another area of interest is the exploration of the potential therapeutic applications of this compound, particularly in the treatment of inflammatory diseases, cancer, and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs and therapies.
合成方法
The synthesis of 1-(2,5-Dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea involves the reaction of 1-(2,5-dimethylphenyl)piperazine with 4-isocyanatopiperidine in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research and development.
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(4-hydroxypiperidin-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-10-3-4-11(2)13(9-10)15-14(19)16-17-7-5-12(18)6-8-17/h3-4,9,12,18H,5-8H2,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAYRULCLPQKPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434984.png)
![2-[(3-chloro-5-ethyl-1H-pyrazol-4-yl)methylamino]-N-(1-methylpiperidin-4-yl)acetamide](/img/structure/B7434995.png)
![N,N-dimethyl-3-[[[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methylamino]methyl]-6-(trifluoromethyl)pyridin-2-amine](/img/structure/B7435002.png)
![(3,5-Difluoro-4-hydroxyphenyl)-[4-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7435010.png)
![(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(5-hydroxypyridin-2-yl)methanone](/img/structure/B7435012.png)
![[(3aR,7aS)-3a,7a-bis(hydroxymethyl)-1,3,4,5,6,7-hexahydroisoindol-2-yl]-(2,3-difluoro-4-hydroxyphenyl)methanone](/img/structure/B7435019.png)

![methyl 2-methyl-2-[1-[[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamoyl]-3,6-dihydro-2H-pyridin-4-yl]propanoate](/img/structure/B7435029.png)
![N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide](/img/structure/B7435033.png)
![3-fluoro-N-[3-hydroxy-2-(hydroxymethyl)propyl]-N-methyl-5-nitrobenzenesulfonamide](/img/structure/B7435035.png)
![4-methoxy-N-[1-[5-(trifluoromethyl)-1H-imidazol-2-yl]ethyl]pyrimidin-2-amine](/img/structure/B7435037.png)

